(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a methoxyphenyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a methoxyphenyl-substituted penta-2,4-dien-1-ylidene compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar thiazolidinone core.
Disilanes: Organosilicon compounds with unique electronic properties.
Phenolic Compounds: Compounds with similar aromatic structures and biological activities.
Uniqueness
(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H18N2O2S2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-hydroxy-5-[(1E,3E)-5-(4-methoxyphenyl)iminopenta-1,3-dienyl]-3-prop-2-enyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-13-20-17(21)16(24-18(20)23)7-5-4-6-12-19-14-8-10-15(22-2)11-9-14/h3-12,21H,1,13H2,2H3/b6-4+,7-5+,19-12? |
InChI Key |
RCTXOWJNOOZDLM-VZYAYSGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)S2)CC=C)O |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)S2)CC=C)O |
Origin of Product |
United States |
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